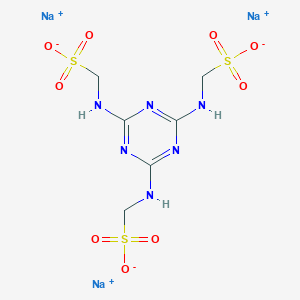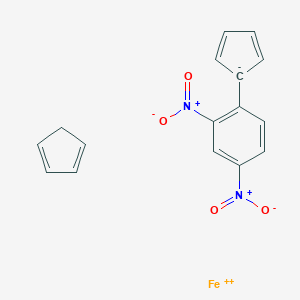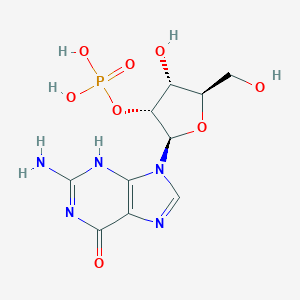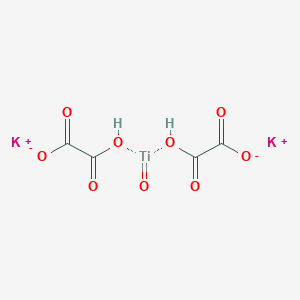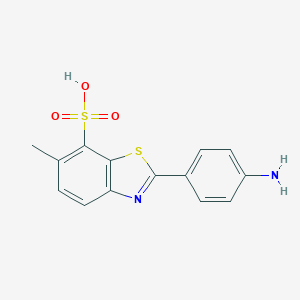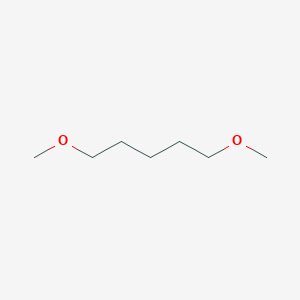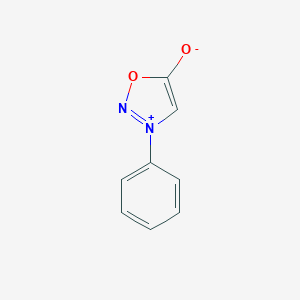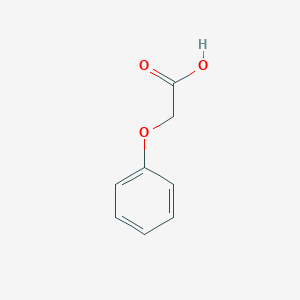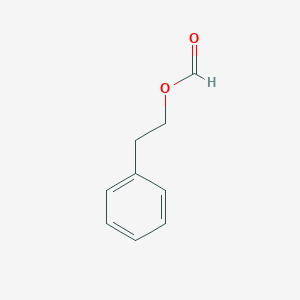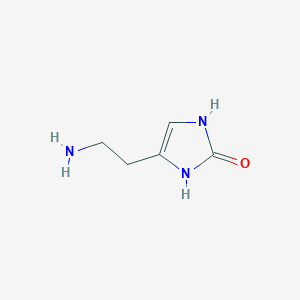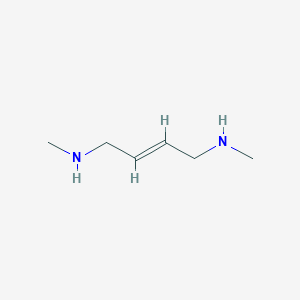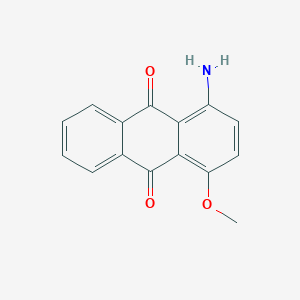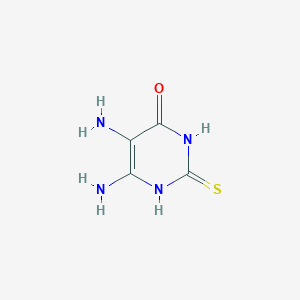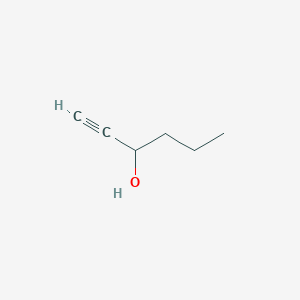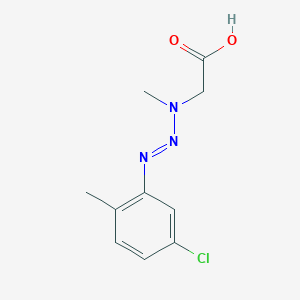
N-((5-Chloro-o-tolyl)azo)sarcosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Chloro-o-tolyl)azo)sarcosine, also known as CS, is a synthetic dye that has been extensively used in scientific research due to its unique properties. It is a water-soluble compound that has a bright yellow color and is used as a pH indicator. In recent years, CS has gained significant attention due to its potential application in various fields of research, including biochemistry, pharmacology, and medical diagnostics.
Mécanisme D'action
The mechanism of action of N-((5-Chloro-o-tolyl)azo)sarcosine involves the formation of an azo bond between the 5-chloro-o-toluidine and sarcosine molecules. The azo bond is responsible for the unique color change properties of N-((5-Chloro-o-tolyl)azo)sarcosine. The color change occurs due to the protonation and deprotonation of the nitrogen atoms in the azo bond, which is dependent on the pH of the solution.
Effets Biochimiques Et Physiologiques
N-((5-Chloro-o-tolyl)azo)sarcosine has been shown to have no significant biochemical or physiological effects on living organisms. It is non-toxic and does not affect the growth or survival of cells. However, it is important to note that N-((5-Chloro-o-tolyl)azo)sarcosine should be handled with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
N-((5-Chloro-o-tolyl)azo)sarcosine has several advantages as a pH indicator in laboratory experiments. It is water-soluble, stable, and has a wide pH range. Additionally, it is easy to prepare and use, making it a popular choice among researchers. However, N-((5-Chloro-o-tolyl)azo)sarcosine has some limitations, including its sensitivity to light and air, which can affect its stability and accuracy. Moreover, its color change properties can be affected by the presence of other chemicals in the solution, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the application of N-((5-Chloro-o-tolyl)azo)sarcosine in scientific research. One potential area of research is the development of N-((5-Chloro-o-tolyl)azo)sarcosine-based biosensors for medical diagnostics. N-((5-Chloro-o-tolyl)azo)sarcosine can be used to detect changes in pH levels in biological fluids, which can be indicative of various diseases. Another potential area of research is the use of N-((5-Chloro-o-tolyl)azo)sarcosine in drug delivery systems. N-((5-Chloro-o-tolyl)azo)sarcosine can be used as a pH-sensitive drug carrier, which can release drugs in response to changes in pH levels. Overall, N-((5-Chloro-o-tolyl)azo)sarcosine has significant potential for applications in various fields of research and is an important compound for scientific investigation.
Méthodes De Synthèse
The synthesis of N-((5-Chloro-o-tolyl)azo)sarcosine involves the reaction between 5-chloro-o-toluidine and sarcosine in the presence of nitrous acid. The resulting compound is purified through recrystallization and is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-((5-Chloro-o-tolyl)azo)sarcosine has been widely used in scientific research as a pH indicator due to its unique color change properties. It changes color from yellow to red as the pH of the solution increases from acidic to basic. This property has been utilized in various fields of research, including biochemistry, pharmacology, and medical diagnostics.
Propriétés
Numéro CAS |
136-28-7 |
|---|---|
Nom du produit |
N-((5-Chloro-o-tolyl)azo)sarcosine |
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Clé InChI |
OKZLBAQJYTZVCX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |
Autres numéros CAS |
136-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



